Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol
Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the structural elucidation of 7-Methyloct-3-yne-1,5-diol. The elucidation process is detailed through a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the experimental protocols and presents the data in a clear, tabular format for ease of interpretation. Furthermore, logical workflows and key structural correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's architecture.
Introduction
7-Methyloct-3-yne-1,5-diol is a chemical compound with the molecular formula C9H16O2.[1] Its structure features a nine-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), as well as a terminal isopropyl group. Accurate structural determination is the cornerstone of understanding a molecule's chemical properties and potential biological activity. This document serves as a technical resource for the systematic identification and characterization of this and similar alkynediol compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methyloct-3-yne-1,5-diol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| IUPAC Name | 7-methyloct-3-yne-1,5-diol | PubChem[1] |
| CAS Number | 105750-99-0 | PubChem[1] |
Spectroscopic Data for Structural Elucidation
The following sections present the hypothetical spectroscopic data that would be expected for 7-Methyloct-3-yne-1,5-diol, based on its known structure.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.92 | d | 6H | -CH(CH₃)₂ |
| 1.58 | m | 1H | -CH(CH₃)₂ |
| 1.70 | t | 2H | -CH₂-CH(OH)- |
| 2.45 | d | 2H | -C≡C-CH₂- |
| 3.75 | t | 2H | HO-CH₂- |
| 4.40 | q | 1H | -CH(OH)- |
| ~2.0-3.0 | br s | 2H | -OH |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 22.5 | CH₃ | -CH(CH₃)₂ |
| 24.8 | CH | -CH(CH₃)₂ |
| 45.2 | CH₂ | -CH₂-CH(OH)- |
| 51.5 | CH₂ | HO-CH₂- |
| 62.8 | CH | -CH(OH)- |
| 82.1 | C | -C≡C- |
| 88.9 | C | -C≡C- |
| 29.7 | CH₂ | -C≡C-CH₂- |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of specific functional groups.
| Frequency (cm⁻¹) | Intensity | Functional Group |
| 3350 | Strong, Broad | O-H Stretch (Alcohol) |
| 2960 | Strong | C-H Stretch (sp³) |
| 2230 | Weak | C≡C Stretch (Internal Alkyne) |
| 1050 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular Ion) |
| 139 | [M-OH]⁺ |
| 125 | [M-CH₂OH]⁺ |
| 99 | [M-C(CH₃)₂CH₃]⁺ |
Experimental Protocols
Standard experimental procedures for the acquisition of spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of 7-Methyloct-3-yne-1,5-diol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
-
¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire correlation spectra, which are essential for establishing connectivity between protons and carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z).
Visualization of Structural Elucidation
The following diagrams illustrate the workflow and key correlations in the structural elucidation of 7-Methyloct-3-yne-1,5-diol.
